

# Application Note: Quantification of DEET in Human Plasma via Gas Chromatography-Mass Spectrometry

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## Compound of Interest

Compound Name: *N,N*-Diethyl-*p*-toluamide

Cat. No.: B1679366

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## Abstract

This application note details a robust and sensitive method for the quantification of *N,N*-Diethyl-*m*-toluamide (DEET) in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol outlines a validated approach encompassing sample preparation, instrument parameters, and data analysis. The described methodology is suitable for pharmacokinetic studies, toxicological assessments, and exposure monitoring in clinical and research settings.

## Introduction

*N,N*-Diethyl-*m*-toluamide (DEET) is a widely used active ingredient in insect repellents. Understanding its absorption, distribution, metabolism, and excretion (ADME) in humans is crucial for assessing its safety and efficacy. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of DEET in complex biological matrices like plasma. This document provides a detailed protocol for the analysis of DEET in human plasma, enabling researchers to obtain accurate and reproducible results.

## Experimental Protocols

### Method 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a rapid and sensitive GC-MS method for the simultaneous determination of DEET in human plasma.<sup>[1][2]</sup>

## 1. Materials and Reagents

- Human plasma (collected in EDTA or heparin tubes)
- DEET analytical standard
- $^2\text{H}_{10}$ -phenanthrene (internal standard)
- tert-butylmethylether (t-BME), HPLC grade
- Sodium sulfate, anhydrous
- GC vials with inserts
- Pipettes and tips
- Vortex mixer
- Centrifuge

## 2. Sample Preparation

- Thaw frozen plasma samples at room temperature.
- To 1.0 mL of plasma in a glass tube, add the internal standard ( $^2\text{H}_{10}$ -phenanthrene).
- Add 5.0 mL of tert-butylmethylether (t-BME).
- Vortex the mixture for 1 minute.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Transfer the upper organic layer (t-BME) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

## Method 2: Solid-Phase Extraction (SPE)

This method is based on techniques described for the analysis of DEET in biological samples, offering a more rigorous cleanup.[\[3\]](#)

### 1. Materials and Reagents

- Human plasma
- DEET analytical standard
- Internal standard (e.g., isotope-labeled DEET)
- OASIS HLB SPE cartridges
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- 1 N Acetic Acid
- SPE vacuum manifold
- Nitrogen evaporator

### 2. Sample Preparation

- Acidify the plasma sample with 1 N acetic acid.
- Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load the acidified plasma sample onto the cartridge.
- Wash the cartridge with 3 mL of water to remove interferences.
- Elute the DEET and internal standard with 3 mL of methanol or acetonitrile.

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.

## GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: DB-5MS (30 m x 0.25 mm, 0.25  $\mu$ m) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Injection Volume: 1  $\mu$ L
- Injector Temperature: 280°C
- Oven Temperature Program:
  - Initial temperature: 150°C, hold for 5 minutes
  - Ramp to 280°C at 12°C/min
  - Hold at 280°C for 4 minutes
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

Compound	Quantifier Ion (m/z)	Qualifier Ion (m/z)
DEET	190	119, 91
<sup>2</sup> H <sub>10</sub> -phenanthrene (IS)	188	-

## Quantitative Data Summary

The following table summarizes the performance characteristics of the liquid-liquid extraction GC-MS method for DEET analysis in human plasma.<sup>[1][2]</sup>

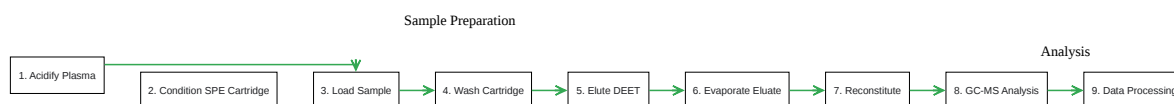
Parameter	Value
Linearity Range	1 - 100 ng/mL
Recovery	> 80%
Intraday Precision (%RSD)	1.3% - 8%
Interday Precision (%RSD)	3%
Accuracy at LOQ (%RSD)	92% ± 8%

## Visualizations



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Caption: Liquid-Liquid Extraction Workflow for DEET Analysis.



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Caption: Solid-Phase Extraction Workflow for DEET Analysis.

## Discussion

The presented GC-MS methods are reliable for the quantification of DEET in human plasma. The liquid-liquid extraction method is rapid and provides good recovery and precision.<sup>[1][2]</sup> The solid-phase extraction method offers a more thorough sample cleanup, which may be beneficial for reducing matrix effects and improving the limit of detection. The choice of method will depend on the specific requirements of the study, such as sample throughput and desired sensitivity. Method validation should be performed in accordance with regulatory guidelines to ensure data quality and reliability.

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## References

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